molecular formula C11H7F2NO2 B11817395 2,2-Difluoro-2-(quinolin-8-yl)acetic acid

2,2-Difluoro-2-(quinolin-8-yl)acetic acid

Cat. No.: B11817395
M. Wt: 223.17 g/mol
InChI Key: AEUQSOMHEJHJIT-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(quinolin-8-yl)acetic acid is a chemical compound with the molecular formula C11H7F2NO2 It is characterized by the presence of a quinoline ring attached to a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(quinolin-8-yl)acetic acid typically involves the introduction of the difluoroacetic acid group to a quinoline derivative. One common method is the reaction of quinoline-8-carbaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(quinolin-8-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The difluoroacetic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

2,2-Difluoro-2-(quinolin-8-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(quinolin-8-yl)acetic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription. Additionally, the difluoroacetic acid moiety can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-(quinolin-8-yl)acetic acid: Lacks the difluoro groups, which can affect its reactivity and biological activity.

    2,2,2-Trifluoroacetic acid derivatives: These compounds have similar fluorinated acetic acid groups but different aromatic rings.

Uniqueness

2,2-Difluoro-2-(quinolin-8-yl)acetic acid is unique due to the presence of both the quinoline ring and the difluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H7F2NO2

Molecular Weight

223.17 g/mol

IUPAC Name

2,2-difluoro-2-quinolin-8-ylacetic acid

InChI

InChI=1S/C11H7F2NO2/c12-11(13,10(15)16)8-5-1-3-7-4-2-6-14-9(7)8/h1-6H,(H,15,16)

InChI Key

AEUQSOMHEJHJIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(C(=O)O)(F)F)N=CC=C2

Origin of Product

United States

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